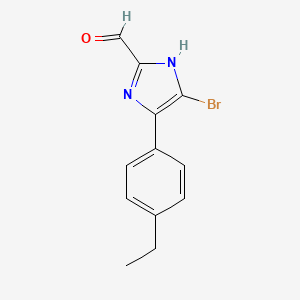
5-Bromo-4-(4-ethylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022627 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it valuable in various fields, including biomedical research and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022627 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. One common method involves the reaction of a precursor compound with a reagent that introduces the desired functional groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD33022627 may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality. The industrial production process also includes rigorous quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: MFCD33022627 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
MFCD33022627 has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent marker in various chemical analyses.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism by which MFCD33022627 exerts its effects is primarily through its interaction with specific molecular targets. The compound’s photoluminescent properties allow it to bind to certain biomolecules, making it useful in imaging and diagnostic applications. The pathways involved often include the excitation of electrons to higher energy states, followed by the emission of light as the electrons return to their ground state.
Comparison with Similar Compounds
MFCD33022627 is unique due to its strong photoluminescent properties, which distinguish it from other similar compounds. Some similar compounds include:
Compound A: Known for its moderate photoluminescent properties but lacks the stability of MFCD33022627.
Compound B: Exhibits strong photoluminescence but is more expensive to produce.
Compound C: Has similar applications but lower efficiency in imaging techniques.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-bromo-4-(4-ethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-2-8-3-5-9(6-4-8)11-12(13)15-10(7-16)14-11/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
XGHBVIICWGGRCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















